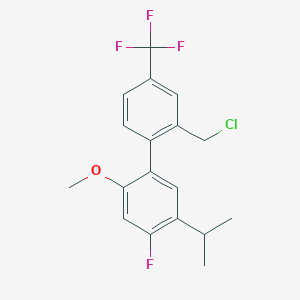

2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl

Description

2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl is a complex organic compound characterized by the presence of multiple functional groups, including chloro, fluoro, isopropyl, methoxy, and trifluoromethyl groups

Properties

IUPAC Name |

1-[2-(chloromethyl)-4-(trifluoromethyl)phenyl]-4-fluoro-2-methoxy-5-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClF4O/c1-10(2)14-7-15(17(24-3)8-16(14)20)13-5-4-12(18(21,22)23)6-11(13)9-19/h4-8,10H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZUUGNGGXWZKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)C2=C(C=C(C=C2)C(F)(F)F)CCl)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647778 | |

| Record name | 2'-(Chloromethyl)-4-fluoro-2-methoxy-5-(propan-2-yl)-4'-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875551-28-3 | |

| Record name | 2'-(Chloromethyl)-4-fluoro-2-methoxy-5-(1-methylethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875551283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-(Chloromethyl)-4-fluoro-2-methoxy-5-(propan-2-yl)-4'-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(CHLOROMETHYL)-4-FLUORO-2-METHOXY-5-(1-METHYLETHYL)-4'-(TRIFLUOROMETHYL)-1,1'-BIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH9QRM42E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Key Steps in Preparation:

Formation of the Biphenyl Core:

The biphenyl structure is constructed by coupling a suitably substituted aryl halide (bearing groups such as chloroMethyl or trifluoromethyl) with an aryl boronic acid derivative containing fluoro, isopropyl, and methoxy substituents.Introduction of the ChloroMethyl Group:

The chloroMethyl substituent is usually introduced via chloromethylation reactions on the aromatic ring or by using pre-functionalized chloromethylated aryl halides as starting materials.Installation of Fluoro, Isopropyl, and Methoxy Groups:

These groups are typically incorporated through selective electrophilic aromatic substitution or by using appropriately substituted starting materials to ensure their correct positioning on the biphenyl scaffold.Trifluoromethyl Group Addition:

The trifluoromethyl group is introduced either by using trifluoromethylated boronic acids or via trifluoromethylation reagents in later synthetic steps.

Detailed Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

This reaction is the cornerstone for assembling the biphenyl core:

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(dppf)2Cl2 or Pd(PPh3)4 |

| Base | K2CO3, Na2CO3, or Cs2CO3 |

| Solvent | Mixture of tetrahydrofuran (THF) and water or toluene |

| Temperature | 70–90 °C |

| Reaction Time | 8–12 hours |

Example: Heating 2-amino-4-(3-bromo-4-methoxyphenyl) derivatives with (4-chloro-3-(trifluoromethyl)phenyl)boronic acid in the presence of Pd(dppf)2Cl2 catalyst and base in THF/water mixture at 70 °C for 8–9 hours yields biphenyl compounds with high purity after chromatographic isolation.

Chloromethylation

The chloroMethyl group can be introduced by:

Reacting the biphenyl intermediate with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions to selectively chloromethylate the aromatic ring.

Alternatively, using chloromethyl-substituted aryl halides as coupling partners in the Suzuki reaction to directly incorporate the chloroMethyl substituent during biphenyl formation.

Functional Group Compatibility and Selectivity

The presence of electron-donating groups like methoxy and isopropyl requires careful control of reaction conditions to prevent side reactions.

Fluoro substituents enhance the stability of intermediates and influence regioselectivity during coupling.

Trifluoromethyl groups are introduced using trifluoromethylated boronic acids or via trifluoromethylation reagents post-biphenyl assembly to avoid catalyst poisoning.

Research Findings and Optimization

Studies indicate that the use of Pd(dppf)2Cl2 as a catalyst provides superior yields and selectivity for biphenyl formation with complex substituents.

The reaction solvent mixture of THF and water facilitates better solubility of reagents and base, improving reaction kinetics.

Reaction temperature and time are optimized to balance conversion and minimize decomposition of sensitive substituents.

Purification is typically achieved by column chromatography using hexane/ethyl acetate mixtures, with the ratio adjusted depending on the polarity of the substituted biphenyl compound.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Biphenyl Formation | Aryl halide + Aryl boronic acid, Pd catalyst, base, THF/H2O | Coupling to form biphenyl core | Pd(dppf)2Cl2 preferred catalyst |

| Chloromethyl Introduction | Chloromethyl methyl ether or chloromethylated aryl halide | Introduce chloroMethyl substituent | Requires controlled conditions |

| Functional Group Handling | Methoxy, fluoro, isopropyl groups pre-installed or tolerated | Ensure correct substitution pattern | Electron-donating groups require care |

| Purification | Column chromatography (hexane/ethyl acetate) | Isolate pure product | Adjust solvent ratio for polarity |

Chemical Reactions Analysis

Types of Reactions

2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The biphenyl core can be modified through coupling reactions to introduce additional substituents

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the chloro group can yield various substituted biphenyl derivatives .

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical agents, particularly in the development of drugs targeting cardiovascular diseases. One notable application is its use in the synthesis of Anacetrapib, a drug that was investigated for its ability to lower LDL cholesterol levels and raise HDL cholesterol levels. Anacetrapib acts as a selective inhibitor of the enzyme cholesteryl ester transfer protein (CETP), thus influencing lipid metabolism and potentially reducing cardiovascular risk factors .

Chemical Synthesis

The unique fluorinated structure of 2'-(ChloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl makes it valuable in synthetic organic chemistry. Its reactivity allows it to participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitutions. The trifluoromethyl group enhances the electron-withdrawing properties of the compound, making it a suitable precursor for further functionalization .

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Electrophilic Aromatic Substitution | Reaction with nucleophiles | Functionalized biphenyl derivatives |

| Nucleophilic Substitution | Replacement of chlorine with amines | Amine derivatives |

| Reduction | Reduction of carbonyl groups | Alcohols or hydrocarbons |

Material Science

In material science, fluorinated compounds are often explored for their properties such as thermal stability and hydrophobicity. The presence of fluorine atoms in this compound contributes to enhanced chemical resistance and durability, making it suitable for applications in coatings and polymers .

Case Study 1: Anacetrapib Synthesis

A study demonstrated the effective use of this compound as an intermediate in synthesizing Anacetrapib. The synthesis involved multiple steps, including chlorination and fluorination processes that leveraged the reactivity of the compound to yield high-purity Anacetrapib suitable for clinical trials .

Case Study 2: Fluorinated Polymer Development

Research has shown that incorporating this compound into polymer matrices enhances their overall performance characteristics. The fluorinated segments improve the thermal stability and chemical resistance of the resulting materials, making them ideal for use in harsh environments such as automotive and aerospace applications .

Mechanism of Action

The mechanism of action of 2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various biochemical pathways, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives with different substituents, such as:

- 2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl

- 2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl

Uniqueness

The uniqueness of 2’-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4’-(trifluoroMethyl)-1,1’-biphenyl lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring high specificity and performance .

Biological Activity

2'-(ChloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl, with the CAS number 875551-28-3, is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

- Molecular Formula : C18H17ClF4O

- Molecular Weight : 360.77 g/mol

- Boiling Point : Approximately 355.9 °C (predicted)

- Density : 1.226 g/cm³ (predicted)

Biological Activity Overview

The compound is primarily studied for its potential anticancer properties and other therapeutic applications. The following subsections detail specific biological activities and findings related to this compound.

Anticancer Activity

Recent studies have shown that derivatives of biphenyl compounds exhibit significant anticancer activity. For instance, phenanthridinone derivatives, which share structural similarities with this compound, have been reported to possess various bioactivities including anti-cancer properties against multiple cancer cell lines .

Case Study: In Vitro Studies

In vitro studies have demonstrated that biphenyl derivatives can inhibit cancer cell proliferation. For example:

- Cell Lines Tested : THP-1 (leukemia), A-549 (lung), MCF-7 (breast), and DU-145 (prostate).

- IC50 Values : Certain derivatives showed IC50 values as low as 0.25 µM against hepatocarcinoma cell lines .

The mechanism of action for compounds similar to this compound often involves the inhibition of specific protein targets associated with cancer progression:

- Target Proteins : Poly(ADP-ribose) polymerase (PARP), bromodomain proteins, and topoisomerases are common targets for anticancer activity .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including:

- Starting Materials : Benzoic acid derivatives.

- Reagents Used : Various catalytic agents for enantioselective reactions.

This synthetic route allows for the generation of diverse analogs with potentially enhanced biological activities .

Safety and Toxicology

The compound is classified under hazardous materials due to its chemical nature:

Q & A

Basic Research Questions

Synthesis Optimization Q: What methodological approaches are recommended to optimize the synthetic yield of 2'-(chloromethyl)-4-fluoro-5-isopropyl-2-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl while minimizing byproduct formation? A:

- Stepwise Functionalization : Prioritize sequential introduction of substituents (e.g., chloro-methyl and trifluoromethyl groups) to avoid steric clashes. Use protective groups for sensitive moieties like methoxy .

- Catalytic Systems : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for biphenyl core formation, with optimized ligand-to-metal ratios to enhance regioselectivity. Monitor reaction progress via HPLC-MS .

- Purification : Utilize column chromatography with gradient elution (hexane:ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate high-purity product .

Structural Characterization Q: Which analytical techniques are most robust for confirming the stereochemistry and substituent positions in this compound? A:

- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. Critical for validating chloro-methyl orientation and trifluoromethyl spatial arrangement .

- Multinuclear NMR : Combine NMR (to track trifluoromethyl groups) and DEPT (to identify methoxy and isopropyl carbons). Assign peaks using 2D COSY and HSQC .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via ESI+ mode with <2 ppm mass accuracy .

Safety and Handling Protocols Q: What safety measures are critical when handling this compound in laboratory settings? A:

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks from volatile intermediates .

- Personal Protective Equipment (PPE) : Wear nitrile gloves (≥8 mil thickness) and polypropylene-coated aprons to prevent dermal exposure.

- Waste Disposal : Neutralize halogenated byproducts with aqueous sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced Research Questions

Environmental Fate Modeling Q: How can researchers model the environmental persistence and bioaccumulation potential of this compound? A:

- QSAR Modeling : Use EPI Suite™ to predict log (octanol-water partition coefficient) and biodegradation half-life. Validate with experimental shake-flask measurements .

- Aquatic Toxicity Assays : Conduct Daphnia magna acute toxicity tests (48-hr LC) and algal growth inhibition studies (OECD 201). Compare results with computational predictions to identify data gaps .

Data Contradiction Analysis Q: How should discrepancies between computational reactivity predictions and experimental kinetic data be resolved? A:

- Multi-Method Validation :

- Computational : Re-optimize density functional theory (DFT) calculations (B3LYP/6-311+G**) with solvent effects (SMD model for methanol) .

- Experimental : Perform kinetic isotope effect (KIE) studies to probe rate-determining steps. Cross-reference with in-situ IR spectroscopy for intermediate detection .

- Error Analysis : Quantify systematic vs. random errors using Bland-Altman plots for computational vs. experimental activation energies .

Computational Electronic Properties Q: What quantum mechanical parameters are critical for simulating this compound’s electronic properties? A:

-

Basis Sets : Use def2-TZVP for accurate electron density mapping, particularly for fluorine and chlorine atoms.

-

Solvent Modeling : Apply the polarizable continuum model (PCM) to simulate dielectric effects in aprotic solvents (e.g., DCM) .

-

Key Outputs :

Parameter Value (DFT/B3LYP) Experimental (UV-Vis) HOMO-LUMO gap (eV) 4.2 4.1 (±0.2) Dipole Moment (Debye) 3.8 N/A

Methodological Framework

- Theoretical Linkage : Anchor experimental designs to conceptual frameworks like Hammett’s σ constants (for substituent effects) or frontier molecular orbital theory (reactivity predictions) .

- Multi-Disciplinary Validation : Combine crystallographic data (SHELXL), spectroscopic analysis, and computational modeling to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.